![molecular formula C17H24N2O2 B13415852 1-Butyryl-4-[3-(4-hydroxy-phenyl)-allyl]-piperazine](/img/structure/B13415852.png)
1-Butyryl-4-[3-(4-hydroxy-phenyl)-allyl]-piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyryl-4-[3-(4-hydroxy-phenyl)-allyl]-piperazine is a chemical compound with the molecular formula C17H24N2O2 and a molar mass of 288.38 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with a butyryl group and a 4-hydroxy-phenyl-allyl group. It is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .
Preparation Methods
The synthesis of 1-Butyryl-4-[3-(4-hydroxy-phenyl)-allyl]-piperazine typically involves the reaction of 1-butyryl-piperazine with 4-hydroxy-phenyl-allyl chloride under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can help in optimizing the reaction conditions and improving the yield of the product .
Chemical Reactions Analysis
1-Butyryl-4-[3-(4-hydroxy-phenyl)-allyl]-piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride .
Scientific Research Applications
1-Butyryl-4-[3-(4-hydroxy-phenyl)-allyl]-piperazine has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Mechanism of Action
The mechanism of action of 1-Butyryl-4-[3-(4-hydroxy-phenyl)-allyl]-piperazine involves its interaction with specific molecular targets and pathways . The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-Butyryl-4-[3-(4-hydroxy-phenyl)-allyl]-piperazine can be compared with other similar compounds, such as 1-Butanone, 1-[4-[3-(4-hydroxyphenyl)-2-propen-1-yl]-1-piperazinyl]- . These compounds share similar structural features but may differ in their chemical properties and biological activities . The uniqueness of this compound lies in its specific substitution pattern and the resulting effects on its reactivity and applications .
Properties
Molecular Formula |
C17H24N2O2 |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
1-[4-[(E)-3-(4-hydroxyphenyl)prop-2-enyl]piperazin-1-yl]butan-1-one |
InChI |
InChI=1S/C17H24N2O2/c1-2-4-17(21)19-13-11-18(12-14-19)10-3-5-15-6-8-16(20)9-7-15/h3,5-9,20H,2,4,10-14H2,1H3/b5-3+ |
InChI Key |
UPGLCEBRGZVMJL-HWKANZROSA-N |
Isomeric SMILES |
CCCC(=O)N1CCN(CC1)C/C=C/C2=CC=C(C=C2)O |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)CC=CC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


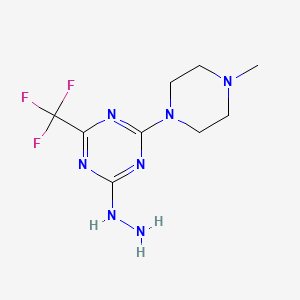
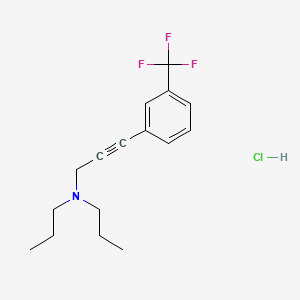
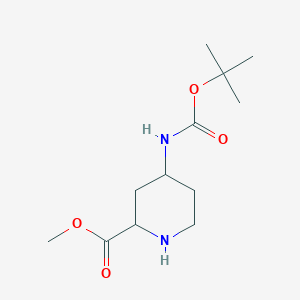
![Ethyl 5,6-Dihydro-7,8-dimethyl-4,5-dioxo-4H-pyrano[3,2-c]quinoline-2-carboxylic Acid Ester](/img/structure/B13415804.png)
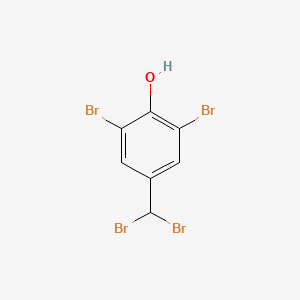

![N-[3-(Trifluoroacetyl)phenyl]formamide](/img/structure/B13415816.png)
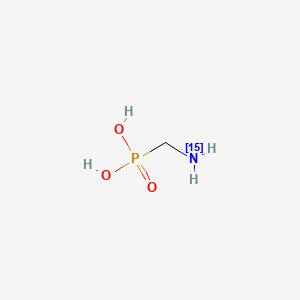
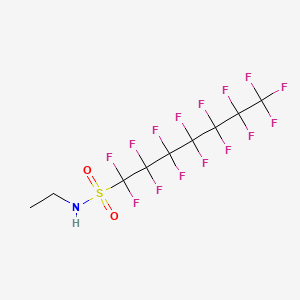
![2,7-Naphthalenedisulfonic acid, 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[5-amino-4-hydroxy-, monolithium trisodium salt](/img/structure/B13415835.png)
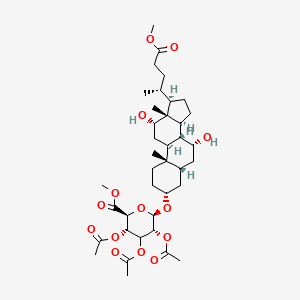

![(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B13415853.png)

